molecular formula C23H18N6O2S B13856305 4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B13856305
M. Wt: 442.5 g/mol
InChI Key: OHVMYBPZTUUQOD-UHFFFAOYSA-N
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Description

4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves the inhibition of specific enzymes and pathways. For example, it acts as a cytochrome bd oxidase inhibitor in Mycobacterium tuberculosis, leading to ATP depletion and reduced bacterial viability . In cancer cells, it may inhibit protein kinases, disrupting signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:

Uniqueness

4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is unique due to its specific structural features and the combination of functional groups that confer its distinct biological activities. Its ability to inhibit cytochrome bd oxidase and protein kinases makes it a valuable compound for research in infectious diseases and cancer .

Properties

Molecular Formula

C23H18N6O2S

Molecular Weight

442.5 g/mol

IUPAC Name

4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C23H18N6O2S/c1-12-2-7-16-15(8-9-25-22(16)28-13-3-5-14(30)6-4-13)18(12)29-23(31)17-10-32-20-19(17)26-11-27-21(20)24/h2-11,30H,1H3,(H,25,28)(H,29,31)(H2,24,26,27)

InChI Key

OHVMYBPZTUUQOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)O)NC(=O)C4=CSC5=C4N=CN=C5N

Origin of Product

United States

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